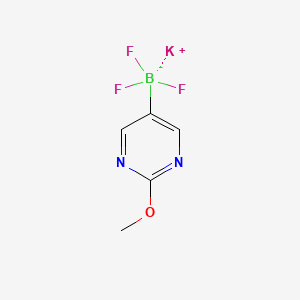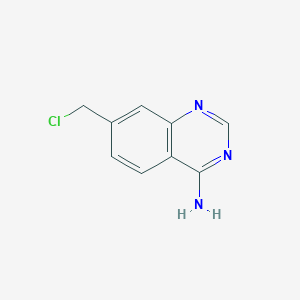
7-(クロロメチル)キナゾリン-4-アミン
概要
説明
7-(Chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a double-ring heterocyclic compound with two nitrogen heteroatoms in the six-membered aromatic ring . Quinazoline derivatives have drawn significant attention due to their wide and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives involves their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds .Molecular Structure Analysis
The molecular structure of 7-(Chloromethyl)quinazolin-4-amine consists of a quinazoline core with a chloromethyl group attached at the 7th position and an amine group at the 4th position .Chemical Reactions Analysis
Quinazoline derivatives have been the subject of numerous chemical reaction studies. For instance, the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne generates the enaminone intermediate, which upon acid-catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .科学的研究の応用
抗がん活性
キナゾリン誘導体は、さまざまな腫瘍に対する抗がん剤として有望な特性を示すことが報告されています . キナゾリンのユニークな構造は、癌細胞と相互作用し、その増殖を阻害することができます。
抗炎症活性
キナゾリン誘導体は、抗炎症特性を有することがわかっています . これらは、体の炎症を軽減するのに役立ち、関節炎やその他の炎症性疾患の治療に役立ちます。
抗菌活性
キナゾリンとその誘導体は、顕著な抗菌活性を示しています . これらは細菌の増殖を阻害することができ、細菌感染の治療に役立ちます。
抗糖尿病活性
一部のキナゾリン誘導体は、抗糖尿病活性を示すことがわかっています . これらは血糖値を調節するのに役立ち、糖尿病の管理に不可欠です。
バイオフィルム形成の阻害
特定のキナゾリンベースの誘導体は、P. aeruginosaにおけるクオラムセンシング転写調節因子PqsRを阻害することで、バイオフィルム形成を弱めることが知られています . この特性は、抗生物質に耐性を持つことが多い細菌バイオフィルムの形成を防ぐのに特に役立ちます。
作用機序
Target of Action
The primary targets of 7-(Chloromethyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to have broad-spectrum antimicrobial properties .
Mode of Action
7-(Chloromethyl)quinazolin-4-amine interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound is effective at relatively low concentrations .
Biochemical Pathways
The compound affects the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
The result of the action of 7-(Chloromethyl)quinazolin-4-amine is the inhibition of biofilm formation and other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .
Action Environment
The action of 7-(Chloromethyl)quinazolin-4-amine is influenced by the bacterial environment. Its effectiveness at sub-MICs suggests it may be effective in environments with low concentrations of the compound . .
Safety and Hazards
When handling 7-(Chloromethyl)quinazolin-4-amine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Quinazoline derivatives have shown potential in various therapeutic areas, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
生化学分析
Biochemical Properties
Quinazolinone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and a safe profile on human cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some quinazolinone derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that 7-(Chloromethyl)quinazolin-4-amine may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Metabolic Pathways
Quinazolinone derivatives are known to interact with various enzymes and cofactors , suggesting that 7-(Chloromethyl)quinazolin-4-amine may also be involved in certain metabolic pathways.
特性
IUPAC Name |
7-(chloromethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBGJHROIMMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650610 | |
| Record name | 7-(Chloromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323591-38-4 | |
| Record name | 7-(Chloromethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 323591-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)
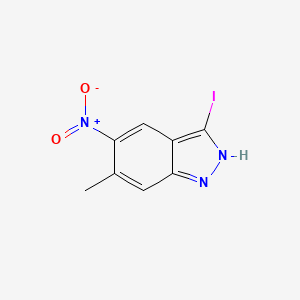
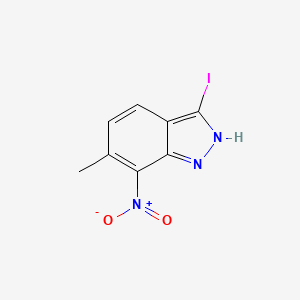
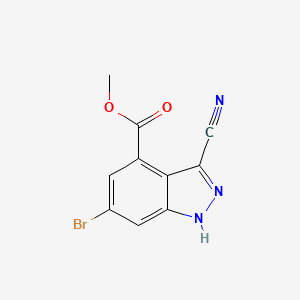

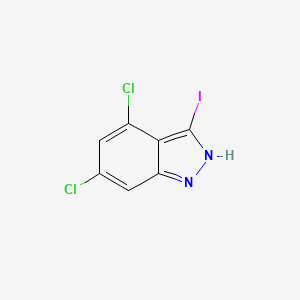
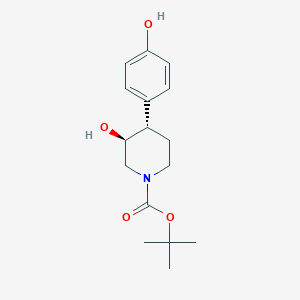
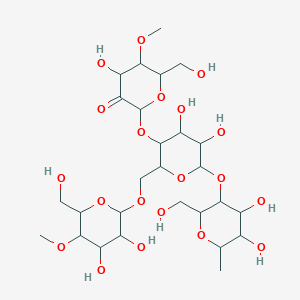

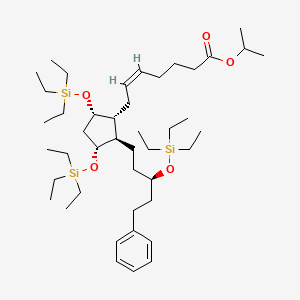
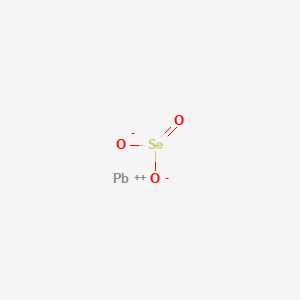
![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)
